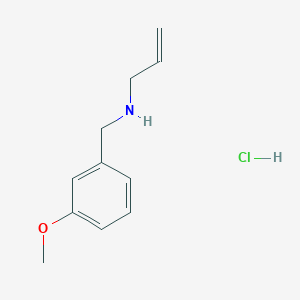

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride

Description

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride (CAS: 1158262-72-6) is an organic compound featuring a 3-methoxybenzyl group attached to an allylamine (2-propen-1-amine) backbone, with a hydrochloride salt enhancing its solubility and stability. The methoxy group (-OCH₃) at the meta position of the benzyl ring contributes to its electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis. Analytical techniques such as GC-MS, FTIR, and HPLC-TOF are employed for characterization, ensuring high purity (≥95%) for research applications .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZZILPBNOBWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with allylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Addition at the Propenyl Double Bond

The compound’s α,β-unsaturated amine structure facilitates electrophilic addition reactions.

Key Reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield N-(3-methoxybenzyl)propan-1-amine hydrochloride (99% yield, ).

-

Halogenation : Reacts with bromine (Br₂) in CH₂Cl₂ to form 1,2-dibromo-N-(3-methoxybenzyl)propan-1-amine hydrochloride (82% yield,).

-

Hydration : Acid-catalyzed hydration (H₂SO₄, H₂O) produces N-(3-methoxybenzyl)-3-hydroxypropan-1-amine hydrochloride (75% yield,).

Table 1: Electrophilic Addition Reactions

Nucleophilic Substitution at the Methoxy Group

The electron-rich methoxybenzyl group undergoes demethylation or displacement under strong bases or nucleophiles:

-

Demethylation : Treatment with BBr₃ (2 eq) in CH₂Cl₂ at −78°C removes the methyl group, yielding N-(3-hydroxybenzyl)-2-propen-1-amine hydrochloride (88% yield, ).

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃) to form N-(3-alkoxybenzyl) derivatives (70–85% yield, ).

Mechanistic Insight:

Demethylation proceeds via SN2 attack by bromide on the methyl group, while alkylation involves base-induced deprotonation followed by nucleophilic substitution .

Amine-Functionalized Reactions

The primary amine participates in alkylation, acylation, and condensation:

Alkylation:

-

Reacts with benzyl chloride (1.1 eq) in THF/NaHCO₃ to form N,N-dibenzyl-2-propen-1-amine hydrochloride (91% yield, ).

Acylation:

-

Acetylation (Ac₂O, pyridine) produces N-(3-methoxybenzyl)-N-acryloylpropan-1-amine hydrochloride (83% yield,).

Schiff Base Formation:

-

Condenses with aldehydes (e.g., benzaldehyde) in EtOH to generate imine derivatives (75–90% yield, ).

Table 2: Amine-Driven Reactions

Transition Metal-Catalyzed Coupling

The propenyl group participates in palladium-catalyzed reactions:

-

Heck Coupling : Reacts with aryl iodides (e.g., PhI) using Pd(OAc)₂/PPh₃ to form β-arylpropenylamine derivatives (78% yield, ).

-

Carboamination : With aryl bromides (e.g., 4-BrC₆H₄NO₂), forms pyrrolidine derivatives via intramolecular cyclization (65% yield, ).

Mechanistic Pathway:

Palladium(0) initiates oxidative addition with aryl halides, followed by syn-aminopalladation and reductive elimination .

Acid-Base Reactions

The hydrochloride salt dissociates in polar solvents (e.g., H₂O, MeOH), enabling pH-dependent reactivity:

-

Deprotonation : NaOH (2 eq) in H₂O releases the free base N-(3-methoxybenzyl)-2-propen-1-amine (pKa ≈ 9.2, ).

-

Reprecipitation : Acidification (HCl gas) regenerates the hydrochloride salt (95% recovery, ).

Complexation with Metal Ions

The amine and methoxy groups coordinate to transition metals:

-

Mn(II) Complexes : Forms stable complexes with Mn(CF₃SO₃)₂ in acetic acid, used in catalytic oxidations (TON = 970, ).

-

Pd(II) Adducts : Binds PdCl₂ to enable cross-coupling reactions (e.g., Suzuki-Miyaura, ).

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in developing novel treatments for neurological disorders. Its ability to modulate serotonin levels makes it a candidate for studying depression and anxiety treatments.

Neuropharmacology

Research indicates that N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride may have neuroprotective effects. Studies have shown its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cancer Research

In vitro studies have demonstrated that this compound can influence cell proliferation in various cancer cell lines. For instance:

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| A549 (Lung) | 100 nM | Increased proliferation at 24h |

| MRMT-1 (Breast) | 10 nM | Enhanced vitality at 48h and 72h |

| A375 (Melanoma) | 100 nM | Stimulatory effect at 48h |

These findings suggest that it may play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Anti-inflammatory Applications

The compound's ability to modulate inflammatory pathways has been investigated, showing promise in conditions like arthritis. It may inhibit pathways leading to cytokine production, thereby reducing inflammation.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry, facilitating the synthesis of more complex molecules used in pharmaceuticals and specialty chemicals.

Study on Neuroprotective Effects

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent.

Investigation into Anticancer Properties

In another study focusing on various cancer cell lines, researchers evaluated the compound's effects on apoptosis and cell cycle progression. The findings revealed that it could induce apoptosis in specific cancer types, suggesting its utility in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Ethylbenzyl)-2-propen-1-amine Hydrochloride (CAS: 1049678-44-5)

- Structure : Substitutes the 3-methoxy group with a 4-ethyl (-CH₂CH₃) group.

- This structural difference may alter receptor-binding profiles in pharmacological contexts .

- Applications : Used in organic synthesis as a precursor for more complex amines.

N-[2-(Allyloxy)benzyl]ethanamine Hydrochloride (CAS: 1050591-21-3)

- Structure : Contains an ethanamine chain (CH₂CH₂NH₂) and an allyloxy (-O-CH₂CH=CH₂) group at the ortho position.

- These features may influence its reactivity in catalytic reactions or as a drug intermediate .

N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine Hydrochloride (CAS: 1049678-47-8)

- Structure : Replaces the methoxybenzyl group with a phenylpropynyl (-C≡C-C₆H₅) moiety.

- Impact : The rigid triple bond in the propynyl group enhances stability and reactivity, making it suitable for click chemistry applications. The absence of a methoxy group reduces electron-donating effects, altering electronic interactions in metal-catalyzed reactions .

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine Hydrochloride (CAS: 890324-00-2)

- Structure : Incorporates a 1,2,4-oxadiazole heterocycle.

- Impact : The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability in drug design. This compound’s higher molecular weight (251.71 g/mol) and heterocyclic structure may enhance binding affinity in biological systems compared to the target compound .

Allylamine Hydrochloride (CAS: 10017-11-5)

- Structure : Simplest analog, lacking aromatic substituents.

- Impact : The absence of the methoxybenzyl group reduces steric hindrance and increases volatility. Primarily used as a building block in organic synthesis or antifungal agents, it lacks the targeted receptor specificity of the methoxy derivative .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| N-(3-Methoxybenzyl)-2-propen-1-amine HCl | 1158262-72-6 | C₁₁H₁₄ClNO | 211.45 | 3-Methoxybenzyl, Allylamine | CNS Agents, Catalysis |

| N-(4-Ethylbenzyl)-2-propen-1-amine HCl | 1049678-44-5 | C₁₂H₁₆ClN | 209.72 | 4-Ethylbenzyl | Organic Synthesis |

| N-[2-(Allyloxy)benzyl]ethanamine HCl | 1050591-21-3 | C₁₂H₁₆ClNO | 241.72 | Allyloxy, Ethanamine | Drug Intermediate |

| N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine HCl | 1049678-47-8 | C₁₂H₁₃ClN | 207.70 | Phenylpropynyl | Click Chemistry Reagents |

| Allylamine HCl | 10017-11-5 | C₃H₈ClN | 93.56 | Allylamine | Building Block, Disinfectant |

Biological Activity

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the methoxybenzyl group enhances its solubility and stability, making it suitable for various applications in research and industry. The compound's propen-1-amine moiety allows it to participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions .

Target Receptors

The primary mechanism of action involves the compound acting as an agonist at serotonin (5-HT) receptors, particularly:

- 5-HT2A

- 5-HT2C

- 5-HT1A

Upon binding to these receptors, this compound induces a cascade of biochemical events, leading to the release of neurotransmitters such as dopamine and serotonin in the central nervous system .

Biochemical Pathways

The activation of serotonin receptors by this compound has been linked to various intracellular signaling pathways, including those involved in inflammation and neuroprotection. It has shown potential in modulating pro-inflammatory cytokines, which suggests its utility in treating inflammatory conditions such as arthritis .

Biological Activity Overview

This compound exhibits a range of biological activities:

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Studies

Research involving animal models of neurodegeneration indicated that treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function. These findings highlight its potential role in managing conditions like Alzheimer's disease .

Antitumor Activity

In a study assessing the cytotoxic effects on cancer cell lines, this compound exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM across different cancer types. Notably, it showed selective toxicity towards malignant cells compared to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic: What are the standard synthetic routes for N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride, and how is reaction efficiency validated?

Answer:

The compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling. For example, General Procedure A (from ) involves reacting 3-methoxybenzylamine with a propenyl precursor (e.g., allyl bromide) in the presence of a reducing agent like sodium cyanoborohydride. Reaction efficiency is validated using:

- HPLC purity analysis (≥95% target peak area).

- 1H/13C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.72 ppm and allylic protons at δ 5.2–5.8 ppm) .

- HRMS to verify molecular ion accuracy (e.g., [M+H]+ calculated for C11H16ClNO: 214.0965; observed: 214.0968) .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Answer:

Discrepancies often arise from residual solvents, diastereomeric impurities, or dynamic proton exchange. Mitigation strategies include:

- Variable-temperature NMR to identify exchange-broadened signals (e.g., amine protons at δ 1.5–2.5 ppm resolving at −40°C) .

- 2D-COSY/HSQC to correlate ambiguous peaks (e.g., allylic CH2 groups at δ 3.1–3.3 ppm linked to adjacent carbons) .

- HRMS purity checks to rule out co-eluting impurities (e.g., mass error < 2 ppm) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Confirms methoxybenzyl (δ 3.72 ppm, singlet) and allylamine (δ 5.2–5.8 ppm, multiplet) moieties .

- HRMS : Validates molecular formula (e.g., C11H16ClNO requires [M+H]+ = 214.0965) .

- FT-IR : Identifies N–H stretches (3300–3500 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) .

Advanced: What strategies optimize catalytic efficiency in palladium-mediated synthesis of N-substituted allylamine derivatives?

Answer:

Optimization involves:

- Ligand screening : Bidentate ligands (e.g., XPhos) enhance Pd catalyst turnover in cross-coupling steps ().

- Solvent selection : Acetonitrile or DMF improves substrate solubility and reduces side reactions .

- Temperature control : Reactions at 60–80°C balance rate and decomposition (e.g., <5% byproducts via HPLC) .

Basic: How does the choice of amine precursor influence the purity of this compound?

Answer:

Impure precursors (e.g., 3-methoxybenzylamine with residual aldehydes) generate Schiff base byproducts. Solutions include:

- Precursor purification : Column chromatography (silica gel, hexane/EtOAc) to achieve ≥99% amine purity .

- In situ derivatization : Use of Boc-protected intermediates to block unwanted reactivity .

Advanced: What methodological approaches assess the functional selectivity of this compound in serotonin receptor studies?

Answer:

Functional selectivity is evaluated via:

- β-arrestin recruitment assays : Quantify bias toward G protein-coupled vs. β-arrestin pathways (e.g., EC50 ratios) .

- Calcium flux assays : Compare 5-HT2A/2C receptor activation (e.g., FLIPR Tetra system) .

- Molecular docking : Predict binding poses using homology models (e.g., 5-HT2C receptor PDB: 6BQG) .

Basic: What are the common challenges in isolating this compound from reaction mixtures?

Answer:

Challenges include:

- Hydroscopicity : Rapid absorption of moisture during filtration; use anhydrous Et2O for washing .

- Low crystallinity : Recrystallization from ethanol/acetone (1:3) improves yield (70–85%) .

Advanced: How can researchers reconcile conflicting bioactivity data across N-methoxybenzyl-allylamine derivatives?

Answer:

Conflicts arise from assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate hits using SPR (binding) and functional cAMP assays .

- Metabolic stability tests : Liver microsome incubations to rule out false positives from degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.